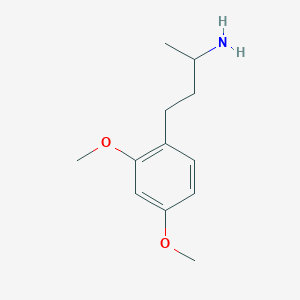
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine
Vue d'ensemble
Description
The compound you mentioned seems to be a derivative of the stilbazolium class . Stilbazolium derivatives are organic compounds that have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are characterized by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .
Molecular Structure Analysis
The molecular structure of stilbazolium derivatives is usually analyzed using Single crystal X-ray diffraction and spectroscopic analysis . For example, 2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide (DMPI), a new organic stilbazolium derivative, was found to crystallize in triclinic structure with the centrosymmetric space group Pī .
Physical And Chemical Properties Analysis
Stilbazolium derivatives are known for their wide transparency range, suitable for opto-electronic and nonlinear optical applications . For instance, DMPI has a wide transparency range from 481 to 800 nm .
Applications De Recherche Scientifique
Pharmacological Activity and Toxicology
Research on analogs of mescaline, which shares structural similarities with "3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine," indicates a variety of effects on laboratory animals. Modifications in the chemical structure of mescaline analogs, including alterations in methoxy group positions and side chain substitutions, have been shown to significantly affect pharmacological activity and toxicity. The study by Hardman, Haavik, and Seevers (1973) demonstrated that these structural modifications could either decrease or increase potency, highlighting the importance of chemical structure in determining the biological activity of these compounds (Hardman, Haavik, & Seevers, 1973).
Environmental and Synthetic Applications
In a broader context, derivatives of dimethoxyphenyl compounds have been explored for their potential in various applications beyond pharmacology. For instance, research on xylan derivatives by Petzold-Welcke et al. (2014) delved into chemical modifications leading to new biopolymer ethers and esters. These derivatives demonstrate specific properties valuable in drug delivery and as antimicrobial agents, highlighting the utility of such chemical structures in developing new materials with targeted functionalities (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Mécanisme D'action
Target of Action
The compound, also known as 4-(2,4-dimethoxyphenyl)butan-2-amine, primarily targets the acetylcholine nicotinic receptors in chromaffin cells . These receptors play a crucial role in the activation step of the catecholamine secretion process .
Mode of Action
The compound interacts with its targets through a process similar to DNA intercalation . This interaction is primarily driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix . This process eventually causes the helical structure to unwind .
Biochemical Pathways
The affected pathways involve the synthesis of tetrahydroquinoline (THQ) derivatives . These derivatives are known for their wide range of biological activities and are used in the production of new materials . They are also important precursors for more complex molecules with bio-utilities .
Result of Action
Given its interaction with acetylcholine nicotinic receptors and its mode of action, it can be inferred that the compound may influence neurotransmitter release and other neural functions .
Orientations Futures
The future directions in the research of stilbazolium derivatives involve the development of derivatives with enhanced therapeutic potency and selectivity as well as luminous materials . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
Propriétés
IUPAC Name |
4-(2,4-dimethoxyphenyl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(13)4-5-10-6-7-11(14-2)8-12(10)15-3/h6-9H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBLOGXWMZKKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=C(C=C1)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3169024.png)
![3-{[(4-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B3169027.png)
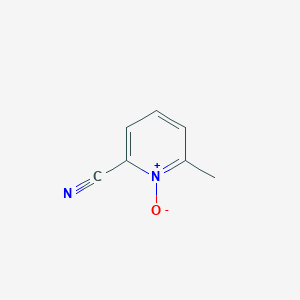
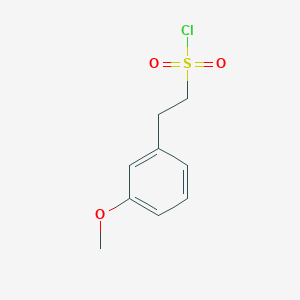
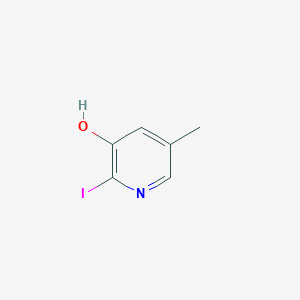
![2-[2-(2-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B3169053.png)

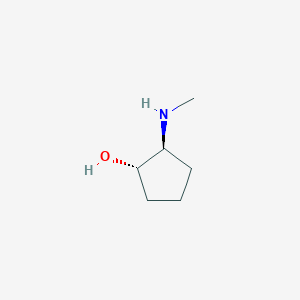
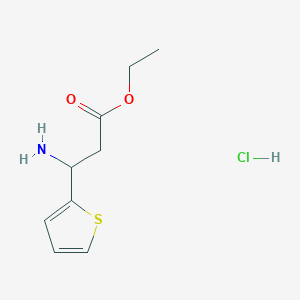


![5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid](/img/structure/B3169083.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-methyl-](/img/structure/B3169091.png)
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3169096.png)